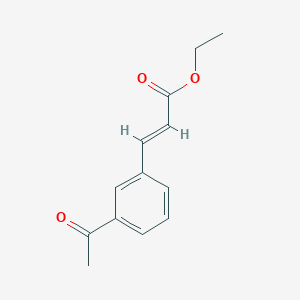

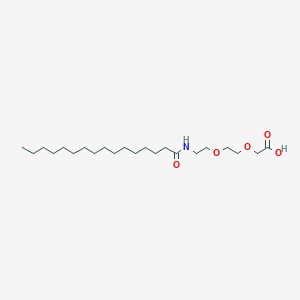

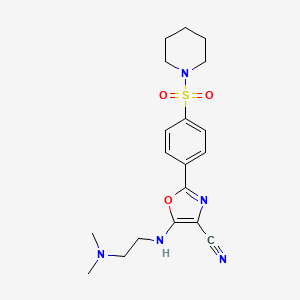

(E)-ethyl 3-(3-acetylphenyl)acrylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-ethyl 3-(3-acetylphenyl)acrylate, also known as ethyl 3-(3-acetylphenyl)acrylate or EA, is a chemical compound that belongs to the family of acrylates. It is commonly used in scientific research for its various applications in the field of biochemistry and physiology.

Aplicaciones Científicas De Investigación

Palladium-Catalyzed Polymerization

A study by Dai and Chen (2018) demonstrated that α-diimine-based palladium catalysts could efficiently mediate copolymerizations of ethylene with acrylic acid and other comonomers, leading to branched, carboxylic acid-functionalized polyolefin materials. This process offers a direct and economical route to access copolymers with potentially better control over their microstructures and material properties, which have great industrial importance due to their applications in various fields (Dai & Chen, 2018).

Aldol Condensation for Ethyl Acrylate Synthesis

Sararuk et al. (2017) developed a Ce-P-Cs/γ-Al2O3 catalyst for the aldol condensation of ethyl acetate with formaldehyde, optimizing key reaction parameters to achieve a significant yield of ethyl acrylate (EA). This process highlights the potential of utilizing specific catalysts for the efficient synthesis of EA, an important precursor for varnishes, adhesives, and textile finishes (Sararuk et al., 2017).

Corrosion Inhibition

Lgaz et al. (2017) investigated the corrosion inhibition behavior of three chalcone derivatives on mild steel in hydrochloric acid solution, including a compound structurally related to "(E)-ethyl 3-(3-acetylphenyl)acrylate." Their study demonstrated high inhibition activities and provided insights into the adsorption behavior and protective mechanism offered by these inhibitors, illustrating the potential of such compounds in corrosion protection applications (Lgaz et al., 2017).

Polymerization and Material Properties

Research by Shi et al. (2009) on the rapid aqueous RAFT polymerization of water-soluble acrylic monomers under mild visible light irradiation at ambient temperature presents an innovative approach to polymer synthesis. This method highlights the potential for developing well-controlled polymerization processes for acrylic monomers, including derivatives of "(E)-ethyl 3-(3-acetylphenyl)acrylate," in environmentally friendly conditions (Shi et al., 2009).

Propiedades

IUPAC Name |

ethyl (E)-3-(3-acetylphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-3-16-13(15)8-7-11-5-4-6-12(9-11)10(2)14/h4-9H,3H2,1-2H3/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVELQYLDAYQUHI-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC(=CC=C1)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC(=CC=C1)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3,5-trimethyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2671856.png)

![(E)-4-oxo-4-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]-2-butenoic acid](/img/structure/B2671865.png)

![6-isobutyl-5-mercapto-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2671868.png)

![4-(4-fluorophenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2671872.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2671875.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2671879.png)